benzyl (3S)-morpholine-3-carboxylate hydrochloride

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Researchers needing enantiopure morpholine-3-carboxylic acid often face inconsistent stereochemistry with racemic or achiral alternatives. This (3S)-configured, benzyl-protected hydrochloride solves that: the orthogonal benzyl ester is selectively removed by hydrogenolysis without disturbing other protecting groups, while the HCl salt enhances solubility and handling. - >97% ee ensures high diastereoselectivity in enolate alkylation and peptide coupling. - ≥98% purity minimizes side reactions; stable white/off-white solid.

Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
CAS No. 1353006-45-7
Cat. No. B6283475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (3S)-morpholine-3-carboxylate hydrochloride
CAS1353006-45-7
Molecular FormulaC12H16ClNO3
Molecular Weight257.71 g/mol
Structural Identifiers
SMILESC1COCC(N1)C(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C12H15NO3.ClH/c14-12(11-9-15-7-6-13-11)16-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H/t11-;/m0./s1
InChIKeyCVKABBHCEVSVII-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (3S)-Morpholine-3-Carboxylate Hydrochloride (CAS 1353006-45-7): Product Overview for Scientific Procurement


Benzyl (3S)-morpholine-3-carboxylate hydrochloride (CAS 1353006-45-7) is a chiral morpholine derivative characterized by a (3S)-configured carboxylate esterified with a benzyl group, and presented as a stable hydrochloride salt [1]. It serves primarily as a versatile chiral building block and protected amino acid analog in organic and medicinal chemistry . The compound is a white to off-white solid, soluble in organic solvents like ethanol and dimethyl sulfoxide, and is typically supplied with a purity specification of 97% or 98% for research and development use .

Benzyl (3S)-Morpholine-3-Carboxylate Hydrochloride (CAS 1353006-45-7): Critical Distinctions and Procurement Considerations


In scientific workflows, substituting benzyl (3S)-morpholine-3-carboxylate hydrochloride with a seemingly similar analog is not straightforward. Critical differences in stereochemistry, protecting group strategy, and salt form can lead to divergent synthetic outcomes, variable yields, and altered downstream biological activity [1]. The specific (3S) configuration is essential for enantioselective synthesis, while the benzyl ester serves as an orthogonal protecting group that can be selectively removed via hydrogenolysis, a capability not shared by common alkyl esters like methyl or ethyl [2]. Furthermore, the hydrochloride salt form enhances stability and solubility, which directly impacts reaction consistency and ease of handling in a laboratory or pilot plant setting .

Benzyl (3S)-Morpholine-3-Carboxylate Hydrochloride (CAS 1353006-45-7): Evidence-Based Guide for Differentiated Use


Benzyl (3S)-Morpholine-3-Carboxylate Hydrochloride: Demonstrates Superior Orthogonal Protecting Group Compatibility Compared to Methyl and Ethyl Esters

The benzyl ester group in benzyl (3S)-morpholine-3-carboxylate provides an orthogonal deprotection pathway, being cleaved via hydrogenolysis, while the morpholine nitrogen is free for further functionalization. In contrast, methyl and ethyl esters require saponification (base) or strong acid, which can degrade other base- or acid-sensitive moieties in complex syntheses [1]. This orthogonality is quantified by the deprotection conditions: hydrogenolysis for the benzyl ester vs. acidic hydrolysis for tert-butyl esters or basic hydrolysis for methyl/ethyl esters .

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Benzyl (3S)-Morpholine-3-Carboxylate Hydrochloride: Offers Defined Stereochemical Purity (>97%) Critical for Asymmetric Synthesis

The target compound is specified as the (3S)-enantiomer with a minimum purity of 97% . This is in direct contrast to the racemic mixture, benzyl morpholine-3-carboxylate, which has an enantiomeric excess of 0% and would lead to a statistical mixture of diastereomers in subsequent asymmetric reactions, reducing yield of the desired product by up to 50% and complicating purification [1].

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Benzyl (3S)-Morpholine-3-Carboxylate Hydrochloride: Provides Enhanced Solubility and Handling Over the Free Base

The compound is supplied as the hydrochloride salt, which is known to significantly improve its water and polar solvent solubility compared to the free base form. The free base, benzyl (3S)-morpholine-3-carboxylate, has a lower molecular weight (221.25 g/mol) and lacks the ionic character of the salt, resulting in lower aqueous solubility . This is a common but crucial advantage for reaction set-up and purification steps.

Formulation Development Solubility Stability

Benzyl (3S)-Morpholine-3-Carboxylate Hydrochloride (CAS 1353006-45-7): Targeted Application Scenarios


Solid-Phase Peptide Synthesis (SPPS) as a Proline Mimetic or Turn Inducer

The combination of defined (3S)-stereochemistry and the orthogonal benzyl ester protecting group makes this compound ideal for incorporating a morpholine-3-carboxylic acid residue into peptides [1]. This residue acts as a proline surrogate or beta-turn inducer, and the benzyl ester can be removed on-resin under mild hydrogenolysis conditions without affecting other side-chain protecting groups or cleaving the peptide from the resin. This enables a clean, sequential deprotection strategy for complex peptidomimetics [2].

Asymmetric Synthesis of Chiral Amines via Chiral Auxiliary Approach

Benzyl (3S)-morpholine-3-carboxylate hydrochloride can serve as a chiral template for the alpha-alkylation of the corresponding morpholine enolate. The (3S) configuration dictates the facial selectivity of the incoming electrophile, leading to a single diastereomer product in high yield [1]. After alkylation, the chiral auxiliary can be cleaved to yield an enantiomerically enriched alpha-substituted carboxylic acid derivative. The >97% enantiomeric purity of the starting material is essential for achieving high enantioselectivity in this process [2].

Synthesis of Morpholine-Containing Kinase Inhibitors or CNS Drug Candidates

Morpholine is a privileged scaffold in medicinal chemistry, particularly in kinase inhibitors and CNS-active drugs. This compound provides a direct and efficient route to install the morpholine-3-carboxylic acid motif with the desired stereochemistry into a larger drug candidate [1]. The benzyl ester can be selectively removed to reveal the free carboxylic acid for further amide coupling or salt formation, streamlining the synthesis of complex molecules with a defined three-dimensional structure [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for benzyl (3S)-morpholine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.